molecular formula C7H12OSi B074580 2-Trimethylsilylfuran CAS No. 1578-33-2

2-Trimethylsilylfuran

Cat. No. B074580
CAS RN: 1578-33-2
M. Wt: 140.25 g/mol
InChI Key: HRWRZEKRKZRDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05059611

Procedure details

3-(2-Trimethylsilyl-4-furyl)propan-1-al is reacted with dioctylmalonate in tetrahydrofuran in the presence of acetic acid and piperidine to give 3-[4,4-di (carbooctanoxy)-3-butenyl]- 5-trimethylsilylfuran which is treated with cold aqueous potassium hydroxide to give 3-(4-carboxy-4-carbooctanoxy-3-butenyl)-5-trimethylsilylfuran.
Name
3-(2-Trimethylsilyl-4-furyl)propan-1-al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioctylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[O:4][CH:5]=[C:6](CCC=O)[CH:7]=1.C(C(CCCCCCCC)(C([O-])=O)C([O-])=O)CCCCCCC.C(O)(=O)C.N1CCCCC1>O1CCCC1>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[O:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-(2-Trimethylsilyl-4-furyl)propan-1-al
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1OC=C(C1)CCC=O)(C)C
Name
dioctylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(C(=O)[O-])(C(=O)[O-])CCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C1=CC=CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.